N-[[4-(4-fluorophenyl)-5-[4-[oxo-(propan-2-ylamino)methyl]-2-thiazolyl]-2-oxazolyl]methyl]carbamic acid tert-butyl ester
Description
This compound is a tert-butyl carbamate derivative featuring a complex heterocyclic scaffold. Its structure includes:
Properties
CAS No. |
914266-02-7 |
|---|---|
Molecular Formula |
C22H25FN4O4S |
Molecular Weight |
460.5 g/mol |
IUPAC Name |
tert-butyl N-[[4-(4-fluorophenyl)-5-[4-(propan-2-ylcarbamoyl)-1,3-thiazol-2-yl]-1,3-oxazol-2-yl]methyl]carbamate |
InChI |
InChI=1S/C22H25FN4O4S/c1-12(2)25-19(28)15-11-32-20(26-15)18-17(13-6-8-14(23)9-7-13)27-16(30-18)10-24-21(29)31-22(3,4)5/h6-9,11-12H,10H2,1-5H3,(H,24,29)(H,25,28) |
InChI Key |
GJXDOMDDPBQJCD-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)NC(=O)C1=CSC(=N1)C2=C(N=C(O2)CNC(=O)OC(C)(C)C)C3=CC=C(C=C3)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[[4-(4-fluorophenyl)-5-[4-[oxo-(propan-2-ylamino)methyl]-2-thiazolyl]-2-oxazolyl]methyl]carbamic acid tert-butyl ester typically involves multi-step organic reactions. The process begins with the preparation of the core thiazolyl and oxazolyl rings, followed by the introduction of the fluorophenyl group. The final step involves the esterification of carbamic acid with tert-butyl alcohol under controlled conditions to yield the desired compound.
Industrial Production Methods
Industrial production of this compound may involve the use of automated synthesis equipment to ensure precision and consistency. The process is optimized to maximize yield and purity while minimizing the use of hazardous reagents and solvents. Advanced purification techniques such as chromatography and recrystallization are employed to obtain the final product with high purity.
Chemical Reactions Analysis
Types of Reactions
N-[[4-(4-fluorophenyl)-5-[4-[oxo-(propan-2-ylamino)methyl]-2-thiazolyl]-2-oxazolyl]methyl]carbamic acid tert-butyl ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxides.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride to yield reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorophenyl group, to introduce different substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophilic reagents like sodium methoxide and potassium tert-butoxide are employed under anhydrous conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.
Scientific Research Applications
N-[[4-(4-fluorophenyl)-5-[4-[oxo-(propan-2-ylamino)methyl]-2-thiazolyl]-2-oxazolyl]methyl]carbamic acid tert-butyl ester has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of N-[[4-(4-fluorophenyl)-5-[4-[oxo-(propan-2-ylamino)methyl]-2-thiazolyl]-2-oxazolyl]methyl]carbamic acid tert-butyl ester involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. This interaction can lead to various biological effects, such as inhibition of cell growth or induction of apoptosis in cancer cells.
Comparison with Similar Compounds
Structural Analogues with tert-Butyl Carbamate Groups
Key Observations :
- The target compound exhibits greater heterocyclic complexity compared to simpler analogues like (4-chloro-2-fluoro-phenyl)-carbamic acid tert-butyl ester, which lacks fused rings .
- The pyridyl derivative () shares the tert-butyl carbamate and fluorinated aryl motifs but replaces oxazole/thiazole with a pyridine ring, likely altering target selectivity .
- Thiazole-containing analogues (e.g., ) prioritize benzylcarbamate linkages over oxazole-thiazole fusion, reducing steric hindrance .
Functional Group Influence on Bioactivity
- Thiazole and Oxazole Rings: These heterocycles are associated with diverse bioactivities. For example, oxazolidinone derivatives () exhibit antibacterial properties, while thiazole-containing nitrofurans () show carcinogenic profiles dependent on substituents . The target compound’s thiazole-oxazole fusion may confer unique binding interactions.
- Fluorophenyl Group : Fluorination enhances metabolic stability and lipophilicity. In nitrofurans (), fluorinated analogues demonstrated reduced leukemogenic activity compared to nitro-substituted counterparts .
- tert-Butyl Carbamate : This group protects amines during synthesis () and can influence pharmacokinetics by delaying hydrolysis in vivo .
Analytical Comparisons
- NMR Profiling: highlights NMR’s role in comparing proton environments. For the target compound, shifts in regions corresponding to the oxo-(propan-2-ylamino)methyl group would distinguish it from simpler tert-butyl carbamates .
- Mass Spectrometry : Molecular networking () using MS/MS fragmentation patterns (e.g., cosine scores) could cluster the target compound with other tert-butyl carbamates but differentiate it via unique oxazole-thiazole fragmentation .
Biological Activity
N-[[4-(4-fluorophenyl)-5-[4-[oxo-(propan-2-ylamino)methyl]-2-thiazolyl]-2-oxazolyl]methyl]carbamic acid tert-butyl ester is a synthetic compound that has garnered attention for its potential biological activities. This article examines the compound's pharmacological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound has the following chemical formula: C22H25FN4O4S. It features a complex structure that includes a fluorophenyl group, a thiazole ring, and an oxazole moiety, which are known to influence its biological activity.
Research indicates that compounds similar to this compound may exhibit their biological effects through several mechanisms:
- Enzyme Inhibition : The presence of fluorine atoms in the structure enhances enzyme interactions through halogen bonding, which can increase binding affinity to targets such as cholinesterases and cyclooxygenases .
- Antioxidant Activity : The compound may possess free radical scavenging abilities, contributing to its potential neuroprotective effects .
Anticancer Activity
A study conducted on derivatives of similar compounds demonstrated significant anticancer properties. For instance, compounds with similar structural motifs were evaluated against various cancer cell lines, showing varying degrees of cytotoxicity. The IC50 values for these compounds ranged from 10.4 μM to 24.3 μM against breast cancer cell lines (MCF-7) and other cancer types .
Enzyme Inhibition
The compound has been assessed for its inhibitory effects on key enzymes involved in neurodegenerative diseases:
| Enzyme | IC50 Value (μM) | Effect |
|---|---|---|
| Acetylcholinesterase (AChE) | 10.4 - 18.1 | Moderate inhibition |
| Butyrylcholinesterase (BChE) | 9.9 - 30.1 | Moderate inhibition |
| Cyclooxygenase-2 (COX-2) | Not specified | Moderate inhibition |
These findings suggest that the compound could be a candidate for further development in treating conditions like Alzheimer's disease due to its dual inhibitory effect on cholinesterases .
Case Studies and Research Findings
- Molecular Docking Studies : These studies have shown that the compound interacts favorably with target proteins through hydrogen bonding and hydrophobic interactions, which are crucial for its biological activity .
- Cytotoxicity Testing : Various derivatives were tested against multiple cancer cell lines, confirming that structural modifications significantly affect biological efficacy. The presence of electron-withdrawing groups like fluorine enhances cytotoxicity, while electron-donating groups reduce it .
- Antioxidant Properties : The compound was also evaluated for its antioxidant capacity, showing promising results in scavenging free radicals, which can mitigate oxidative stress in cells .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
